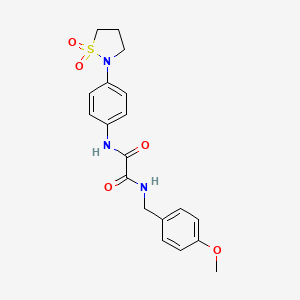

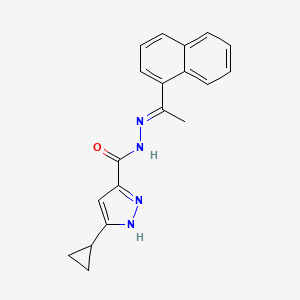

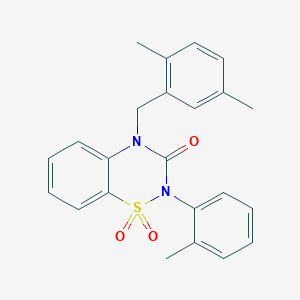

2-Chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid, also known as SB-204, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of sulfonamides, which are known for their antibacterial and anti-inflammatory properties.

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

Sulfonyl-containing compounds have been synthesized for potential antiviral applications. For instance, sulfonamide derivatives synthesized from 4-chlorobenzoic acid showed certain anti-tobacco mosaic virus activity, suggesting a route for exploring antiviral agents using similar sulfonylbenzoic acid derivatives (Zhuo Chen et al., 2010).

Cocrystallization and Supramolecular Chemistry

Sulfonylbenzoic acid derivatives have been studied for their potential in cocrystallization, affecting hydrogen-bonding and supramolecular architectures. This has implications for crystal engineering and the design of materials with specific properties (Lei Wang et al., 2011).

Organic Synthesis Applications

The sulfonyl group in benzoic acid derivatives facilitates various organic transformations. For instance, a study demonstrated the construction of 2-sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates, mediated by copper/silver, showcasing the utility of sulfonyl groups in synthesizing complex organic structures (Hongshuang Li & Gang Liu, 2014).

Antimicrobial Activity

Sulfonylbenzoic acid scaffolds have been incorporated into compounds exhibiting antimicrobial activity. Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid demonstrated activity against various bacteria and Mycobacterium species, indicating the potential for developing new antimicrobial agents (M. Krátký et al., 2012).

Catalysis and Chemical Reactions

Sulfonylpiperazines, structurally similar to the queried compound, have been explored for their catalytic activity. For example, 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles were synthesized and shown to accelerate the synthesis of benzothiazolylamino phenylmethyl-2-naphthols, highlighting the role of sulfonyl-containing compounds in catalysis and chemical synthesis (Monireh Pourghasemi Lati et al., 2018).

Propriétés

IUPAC Name |

2-chloro-4-(4-prop-2-ynylpiperazin-1-yl)sulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O4S/c1-2-5-16-6-8-17(9-7-16)22(20,21)11-3-4-12(14(18)19)13(15)10-11/h1,3-4,10H,5-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDXYEONRVODLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2965867.png)

![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)